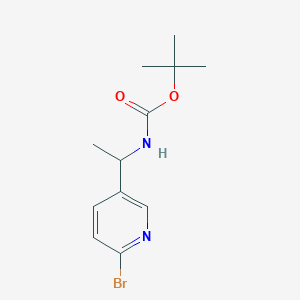

1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine

Description

Contextual Significance within Modern Synthetic Organic Chemistry

In the landscape of modern synthetic organic chemistry, the emphasis is often placed on the efficient and selective construction of complex molecules, particularly those with potential applications in pharmaceuticals and materials science. 1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine serves as a key exemplar of a multifunctional building block designed for this purpose. Its structure is not arbitrary; it is a carefully orchestrated combination of moieties that each confer specific reactivity and functionality.

The presence of a halogenated pyridine (B92270) core provides a scaffold that is frequently found in biologically active compounds. nih.govresearchgate.net The bromo substituent, in particular, acts as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern synthetic strategy, allowing for the modular assembly of complex structures. Simultaneously, the N-Boc-protected amine offers a latent nucleophilic site. The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. nbinno.comrsc.org This allows chemists to carry out transformations on other parts of the molecule without unintended interference from the highly reactive amine group.

Strategic Position of the Pyridine, Bromo, and Boc-protected Amine Moieties in Advanced Chemical Synthesis

The strategic value of this compound is best understood by examining its constituent parts. Each functional group—the pyridine ring, the bromo substituent, and the Boc-protected amine—plays a distinct and crucial role in advanced chemical synthesis.

Pyridine Moiety : The pyridine ring is a nitrogen-containing heterocycle that is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its presence in a molecule can influence pharmacokinetic properties such as solubility and metabolic stability. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, which is often critical for molecular recognition and binding to biological targets. semanticscholar.org Pyridine scaffolds are integral to more than 7000 existing drug molecules of medicinal importance. nih.gov

Bromo Moiety : The bromine atom on the pyridine ring is a key reactive site. As a halogen, it is an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, serves as an electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions, which are powerful tools for constructing complex molecular frameworks from simpler precursors. nih.govmdpi.com The position of the bromo group at the 6-position of the pyridine ring also influences the electronic properties and reactivity of the heterocyclic system.

Boc-protected Amine Moiety : The tert-butoxycarbonyl (Boc) group is an essential tool for managing the reactivity of the amine functionality. organic-chemistry.org Amines are nucleophilic and basic, and if left unprotected, they can interfere with many common synthetic transformations. The Boc group temporarily masks the amine, rendering it unreactive to a wide range of reagents. nbinno.com It is stable to most nucleophiles and bases, allowing for selective reactions at other sites of the molecule. organic-chemistry.org Crucially, the Boc group can be selectively cleaved under mild acidic conditions, such as with trifluoroacetic acid, to unmask the amine at a desired stage in the synthesis, enabling its participation in subsequent reactions like amide bond formation or further alkylation. nbinno.com This ability to control the timing of the amine's reactivity is fundamental to the logic of multistep synthesis. nbinno.com

Table 1: Functional Group Analysis

| Functional Group | Role in Synthesis | Key Reactions |

|---|---|---|

| Pyridine Ring | Core structural scaffold, influences biological activity. nih.govnih.gov | Serves as the foundational framework for the target molecule. |

| Bromo Substituent | Versatile reactive handle for carbon-carbon and carbon-heteroatom bond formation. | Suzuki-Miyaura coupling, Negishi coupling, Buchwald-Hartwig amination. nih.govmdpi.com |

| N-Boc-protected Amine | Temporarily masks the reactive amine group, allowing for selective transformations elsewhere. nbinno.com | Deprotection under mild acidic conditions to reveal the free amine for subsequent reactions (e.g., acylation, alkylation). nbinno.comorganic-chemistry.org |

Overview of Research Trajectories for Related Halopyridine and Protected Amine Scaffolds

The research landscape for compounds related to this compound is dynamic and continually evolving. The development of novel synthetic methodologies involving halopyridines and protected amines is a major focus, driven by the need for more efficient and sustainable chemical processes.

Research into halopyridines is centered on expanding the toolkit of cross-coupling reactions. mdpi.com This includes the development of new catalysts that are more active, stable, and tolerant of a wider range of functional groups. There is also significant interest in C-H activation reactions, which offer a more atom-economical way to functionalize pyridine rings directly, bypassing the need for pre-installed halogen handles. nih.gov Furthermore, the synthesis of polysubstituted and structurally complex halopyridines remains an active area of investigation, as these compounds are valuable precursors for a diverse array of chemical targets. nih.govresearchgate.net

In the realm of protected amines , the focus is on the development of new protecting group strategies and the application of protected amine building blocks in novel synthetic contexts. While the Boc group remains a workhorse, researchers are exploring alternative protecting groups with different cleavage conditions to allow for more complex orthogonal protection schemes. N-Boc-protected amino compounds have been shown to be effective partners in various cross-coupling reactions, expanding their utility beyond simple protection. nih.govnih.gov For example, potassium Boc-protected aminomethyltrifluoroborates have been successfully used as nucleophiles in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl chlorides. nih.gov This demonstrates a trend towards using protected amines not just as masked functional groups, but as active participants in bond-forming reactions.

Table 2: Research Trends in Related Scaffolds

| Scaffold Type | Key Research Trajectories |

|---|

Structure

3D Structure

Properties

Molecular Formula |

C12H17BrN2O2 |

|---|---|

Molecular Weight |

301.18 g/mol |

IUPAC Name |

tert-butyl N-[1-(6-bromopyridin-3-yl)ethyl]carbamate |

InChI |

InChI=1S/C12H17BrN2O2/c1-8(9-5-6-10(13)14-7-9)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16) |

InChI Key |

HXGKAZWMOWMWKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)Br)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 6 Bromo 3 Pyridyl N Boc Ethanamine

Precursor Development and Starting Material Innovation for the 6-Bromo-3-pyridyl Core

The foundation for synthesizing 1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine lies in the availability of suitable precursors for the 6-bromo-3-pyridyl core. Research has focused on creating versatile starting materials that allow for the efficient introduction of the desired ethanamine side chain.

Key precursors serve as foundational building blocks for the synthesis of the target molecule. These compounds possess the essential 6-bromo-3-pyridyl scaffold, onto which the ethanamine side chain can be elaborated. The choice of precursor often dictates the subsequent synthetic strategy. For instance, starting from an aldehyde allows for nucleophilic addition or Wittig-type reactions, while a ketone enables reductive amination or the addition of organometallic reagents. The use of compounds like 6-Bromo-3-pyridinemethanol provides a reactive handle for further chemical transformations. nbinno.com

Table 1: Key Precursors for the 6-Bromo-3-pyridyl Core

| Compound Name | CAS Number | Role in Synthesis |

|---|---|---|

| 6-Bromo-3-pyridinecarboxaldehyde | 149806-06-4 | Starting material for building the ethanamine side chain via methods like addition or condensation reactions. |

| 6-Bromo-3-pyridinemethanol | 122306-01-8 | A versatile intermediate whose hydroxyl group can be converted to other functional groups to facilitate side-chain installation. nbinno.com |

Innovation in this area involves developing novel synthetic routes that are more efficient, use readily available materials, and offer better control over the placement of functional groups. For example, modern synthetic methods might involve transition-metal-catalyzed cross-coupling reactions to build the substituted pyridine (B92270) ring system from simpler precursors.

Installation of the Boc-Protected Ethanamine Moiety

Once the 6-bromo-3-pyridyl core is established, the next critical phase is the installation of the N-Boc-ethanamine side chain at the C-3 position. This involves two key stages: the creation of the chiral amine and the subsequent protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group.

The final step in the synthesis, or a penultimate one, is often the protection of the amine functionality. The Boc group is widely used in medicinal chemistry to mask the nucleophilicity and basicity of amines, facilitating subsequent reactions or improving handling and solubility.

The standard method for N-Boc protection involves reacting the primary amine, 1-(6-bromo-3-pyridyl)ethanamine, with di-tert-butyl dicarbonate (B1257347), often referred to as (Boc)₂O. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. A variety of solvents and bases can be employed, and the conditions can be tailored to the specific substrate. One common procedure involves dissolving the amine in a solvent mixture like water and methanol (B129727) with triethylamine (B128534) as the base, followed by the addition of (Boc)₂O. wordpress.com While generally efficient, the protection of less nucleophilic amines, such as those on an electron-deficient pyridine ring, can sometimes be sluggish. sigmaaldrich.com

A patented method specifically for aminopyridines involves using (Boc)₂O in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), 1-hydroxybenzotriazole (B26582) (HOBT), and a base in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758), which can achieve high yields and selectivity. google.com Another efficient one-pot strategy combines direct reductive amination of an aldehyde with N-Boc protection using (Boc)₂O and sodium triacetoxyborohydride (B8407120) (STAB). nih.govnih.gov

Table 2: Representative Conditions for N-Boc Protection

| Reagents | Base | Solvent | Key Features |

|---|---|---|---|

| (Boc)₂O | Triethylamine | Water/Methanol | Standard, high-yielding conditions applicable to many amines. wordpress.com |

| (Boc)₂O, EDCI, HOBT | Triethylamine | THF or Dichloromethane | Optimized for aminopyridines, providing high selectivity. google.com |

Creating the chiral center of the ethanamine side chain with a high degree of stereochemical purity is the most challenging aspect of the synthesis. This is achieved through asymmetric synthesis, which employs chiral molecules or catalysts to influence the stereochemical outcome of the reaction.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. A prominent example of this strategy is the use of tert-butanesulfinamide, developed by the Ellman lab, which has become a versatile and widely used chiral reagent for the asymmetric synthesis of a vast array of amines. yale.edu

In this approach, the precursor ketone, 1-(6-bromo-3-pyridyl)ethanone, is first condensed with a chiral sulfinamide (such as (R)- or (S)-tert-butanesulfinamide) to form an intermediate N-sulfinyl ketimine. This intermediate is then reduced with a hydride reagent. The bulky sulfinyl group on the imine nitrogen effectively blocks one face of the molecule, directing the hydride to attack from the less hindered face. This results in a highly diastereoselective reduction. The final step involves the acidic cleavage of the sulfinyl group to yield the desired chiral primary amine, which can then be Boc-protected. This method has proven effective for a range of pyridyl ketones. unito.it

Catalytic asymmetric approaches offer an alternative where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For instance, the asymmetric alkylation of pyridine-based ketones can be achieved using a combination of a chiral Lewis acid catalyst, photoredox catalysis, and a hydrogen atom transfer mediator to deliver chiral tertiary alcohols with high enantiomeric excess. acs.orgacs.org Similarly, copper-catalyzed asymmetric additions of nucleophiles to ketones provide an effective route to highly enantioenriched alcohols, which can be further converted to amines. nih.gov

Diastereoselective control is central to the chiral auxiliary approach. The formation of the N-sulfinyl ketimine from 1-(6-bromo-3-pyridyl)ethanone and the subsequent hydride reduction are designed to maximize the formation of one diastereomer over the other. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio (d.r.) of the product.

In a study on the synthesis of 1-substituted-1-(pyridin-2-yl)methylamines, various hydride reagents were tested for the reduction of N-p-toluenesulfinyl ketimines. While NaBH₄ provided good yields, it resulted in low diastereoselectivities. In contrast, more sterically demanding reagents like L-Selectride offered significantly higher diastereoselectivity, demonstrating the importance of reagent choice in controlling the stereochemical outcome. unito.it The high level of diastereoselective control achieved in the sulfinamide intermediate directly translates to a high enantiomeric excess (e.e.) in the final amine product after the auxiliary is removed.

Asymmetric Introduction of the Ethanamine Unit to the Pyridine Scaffold

Regioselective Synthesis of the 6-Bromo-3-pyridyl Framework

The construction of the pyridine ring with substituents at specific positions requires precise regiochemical control. The synthesis of the 6-bromo-3-pyridyl framework often starts with a pre-functionalized benzene (B151609) derivative or involves building the pyridine ring from acyclic precursors.

One established method for creating substituted pyridines involves the cyclization of α,β-unsaturated oxime esters with alkenes, catalyzed by rhodium(III). This reaction is highly regioselective, particularly with activated alkenes, yielding 6-substituted pyridines as single regioisomers. nih.gov Another strategy involves the directed ortho-metalation of a pyridine derivative. A directing group on the pyridine ring can guide a strong base (like an organolithium reagent) to deprotonate the adjacent position, allowing for the regioselective introduction of an electrophile.

For instance, the synthesis of a tetra-substituted thiophene (B33073) was achieved through a series of successive direct lithiations and reactions with electrophiles, demonstrating a high degree of regiocontrol. mdpi.com Similar principles can be applied to pyridine systems to install substituents at desired positions. The synthesis of 6-bromo-4-iodoquinoline (B1287929) from 4-bromoaniline (B143363) demonstrates a classical approach where a substituted aniline (B41778) is used as a building block to construct the fused heterocyclic ring with the bromine atom in a defined position. These methodologies ensure that the bromine atom is placed at the C-6 position and the side chain is attached at the C-3 position, which is crucial for the identity of the final compound.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Catalytic Systems and Ligand Effects

The synthesis of the chiral amine precursor, 1-(6-bromo-3-pyridyl)ethanamine, often relies on transition metal-catalyzed asymmetric hydrogenation or reductive amination of the corresponding ketone. The choice of catalyst and ligand is paramount in achieving high enantioselectivity and conversion.

Catalysis in Amine Synthesis: Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, are frequently employed for the asymmetric hydrogenation of ketones and imines. acs.org However, the pyridine moiety in the substrate can act as a ligand itself, potentially coordinating to the metal center and leading to catalyst deactivation. acs.org To mitigate this, specialized chiral ligands such as diphosphines (e.g., BINAP, DuanPhos) are used. acs.orgresearchgate.net These ligands form stable complexes with the metal, creating a chiral environment that directs the hydrogenation to produce one enantiomer preferentially. For the related synthesis of chiral amines from pyridyl-containing compounds, catalyst systems like Xyl-Skewphos/DPEN-Ru have demonstrated high efficiency and enantioselectivity. acs.org

Catalysis in N-Boc Protection: The subsequent N-Boc protection step, which involves reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), can also be accelerated using catalysts. While the reaction can proceed with a base or even without a catalyst, Lewis acids have been introduced to improve rates and yields. derpharmachemica.comresearchgate.net Catalysts such as yttria-zirconia and iron(III) salts have been shown to be effective. rsc.orgsemanticscholar.org Heterogeneous catalysts like Amberlite-IR 120 resin offer the advantage of easy separation from the reaction mixture by simple filtration, contributing to a more streamlined and environmentally friendly process. derpharmachemica.com

The table below summarizes various catalytic systems applicable to the key synthetic steps.

| Reaction Step | Catalyst System | Typical Ligand(s) | Effect on Reaction | Reference |

| Asymmetric Hydrogenation of Ketone | Ruthenium Complex | Xyl-Skewphos/DPEN | High enantioselectivity (up to 99% ee) and high turnover number. | acs.org |

| Pd-Catalyzed Amination | Pd(dba)₂ | rac-BINAP | Increased selectivity and yield (up to 71%) in N,N-diarylation reactions. | researchgate.net |

| N-Boc Protection | Amberlite-IR 120 | - | Enables rapid (1-3 min), high-yield (95-99%) protection under solvent-free conditions. | derpharmachemica.com |

| N-Boc Protection | Yttria-Zirconia | - | Efficiently catalyzes Boc protection in dry acetonitrile (B52724) with excellent yields. | semanticscholar.org |

| N-Boc Deprotection | Iron(III) Chloride | - | Provides a clean, sustainable, and selective catalytic method for Boc removal. | rsc.org |

Solvent and Temperature Parameter Adjustments

Solvent and temperature are critical parameters that significantly influence reaction kinetics, selectivity, and yield.

For the N-Boc protection of amines, a wide range of solvents can be employed, including dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dioxane. fishersci.co.uk Studies have shown that alcoholic solvents like methanol can significantly accelerate the rate of Boc protection for aromatic amines, even in the absence of a base. wuxibiology.com This rate enhancement is attributed to the stabilization of the transition state through hydrogen bonding. wuxibiology.com Reactions are often conducted at room temperature, but moderate heating may be required for less nucleophilic amines. fishersci.co.ukwuxibiology.com

In contrast, thermolytic deprotection of N-Boc groups can be achieved at elevated temperatures (120-240 °C) in continuous flow, often without an acid catalyst. acs.orgacs.org The efficiency of this process is also solvent-dependent, with polar solvents like methanol and trifluoroethanol generally providing better results than less polar solvents like THF or toluene. acs.org The thermal stability of the N-Boc group on different amine structures varies, a factor that can be exploited for selective deprotection. acs.org

The following table illustrates the impact of solvent and temperature on N-Boc protection reactions.

| Substrate Type | Solvent | Temperature | Conditions | Outcome | Reference |

| Aromatic Amine | Methanol (CD₃OD) | Room Temp. | Catalyst-free | 70-fold faster reaction rate compared to CDCl₃. | wuxibiology.com |

| Various Amines | Water/Acetone | Room Temp. | Catalyst-free | Excellent yields, eco-friendly protocol. | nih.gov |

| N-Boc Aniline | Toluene | 240 °C | Continuous flow | 54% deprotection after 30 min residence time. | acs.org |

| N-Boc Aniline | Methanol | 240 °C | Continuous flow | 88% deprotection after 30 min residence time. | acs.org |

| N-Boc Imidazole | TFE | 120 °C | Continuous flow | Complete deprotection in 20 min residence time. | acs.org |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is of growing importance. This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency.

Atom Economy and E-Factor Considerations

Atom Economy: A key metric in green chemistry, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. rsc.org Addition reactions, by definition, have a 100% atom economy as all reactant atoms are incorporated into the final product. rsc.org In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. rsc.org

A plausible synthesis of this compound could involve the reductive amination of 1-(6-bromo-3-pyridyl)ethan-1-one with ammonia, followed by protection with (Boc)₂O. The N-Boc protection step, while a substitution reaction, is designed such that the byproducts (tert-butanol and carbon dioxide) are benign and volatile. The theoretical atom economy of the protection step is calculated as follows:

Atom Economy = [M.W. of Product / (Σ M.W. of Reactants)] x 100

For the reaction of 1-(6-bromo-3-pyridyl)ethanamine with (Boc)₂O, the atom economy is approximately 73.5%. While not 100%, this is considered reasonably efficient for a protection reaction.

E-Factor (Environmental Factor): The E-Factor provides a broader measure of the environmental impact of a process by quantifying the total mass of waste generated per unit mass of product. libretexts.org

E-Factor = Total Mass of Waste / Total Mass of Product

An ideal E-Factor is 0. libretexts.org In the pharmaceutical industry, E-factors can be notoriously high (25-100+), largely due to solvent use, reagent waste from multi-step syntheses, and purification processes. By employing catalytic rather than stoichiometric reagents, minimizing solvent use, and recycling materials, the E-Factor for the synthesis of this compound can be significantly reduced.

| Metric | Definition | Ideal Value | Significance in Synthesis | Reference |

| Atom Economy | (MW of desired product / Σ MW of all reactants) x 100% | 100% | Measures the intrinsic efficiency of a chemical transformation in converting atoms. | rsc.org |

| E-Factor | Total mass of waste / Mass of product | 0 | Quantifies the amount of waste generated, providing a holistic view of the process's environmental impact. | libretexts.org |

Sustainable Reagent and Solvent Selection

A major focus of green chemistry is the replacement of hazardous reagents and solvents with safer, more sustainable alternatives.

Sustainable Reagents: For the synthesis of the amine precursor, biocatalysis offers a powerful green alternative to traditional chemical methods. rsc.org Enzymes such as transaminases (TAs) or reductive aminases (RedAms) can catalyze the conversion of ketones to chiral amines with high enantioselectivity under mild, aqueous conditions. rsc.orgresearchgate.net These enzymatic methods avoid the use of heavy metal catalysts and high-pressure hydrogenation.

For the N-Boc protection step, protocols have been developed that eliminate the need for catalysts and organic solvents altogether. nih.govresearchgate.net Performing the reaction in water or under solvent-free conditions with (Boc)₂O represents a significant green improvement. derpharmachemica.comnih.gov Where catalysts are beneficial, using recyclable heterogeneous catalysts like Amberlite-IR 120 minimizes waste and simplifies product purification. derpharmachemica.com

Sustainable Solvents: The choice of solvent is a critical component of a green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. Green solvents are typically derived from renewable resources, are biodegradable, and have low toxicity. Water is an excellent green solvent for certain reactions, such as the catalyst-free N-Boc protection of amines. nih.gov Ethanol (B145695), which can be produced from biomass, is another sustainable option. nih.gov Microwave-assisted synthesis, often performed in greener solvents like ethanol or even solvent-free, can dramatically reduce reaction times and energy consumption. nih.govacs.org

The table below highlights green alternatives for the synthesis of N-Boc protected amines.

| Process Step | Conventional Method | Green Alternative | Advantages of Green Alternative | Reference |

| Amine Synthesis | Metal-catalyzed hydrogenation | Biocatalysis (e.g., Reductive Aminases) | Mild aqueous conditions, high enantioselectivity, avoids heavy metals. | rsc.org |

| N-Boc Protection | Base in organic solvent (DCM, THF) | Catalyst-free in water or solvent-free | Eliminates organic solvents and catalysts, simplifies workup, reduces waste. | nih.govresearchgate.net |

| Catalysis | Homogeneous Lewis acids | Recyclable heterogeneous catalysts (e.g., Amberlite) | Easy catalyst removal and reuse, cleaner product stream. | derpharmachemica.com |

| Solvent | Chlorinated solvents (e.g., DCM) | Water, Ethanol, Glycerol, Solvent-free | Reduced toxicity, improved safety, lower environmental impact. | nih.govresearchgate.netnih.gov |

| Energy Input | Conventional heating | Microwave irradiation | Faster reaction times, reduced energy consumption, often higher yields. | nih.govacs.org |

Chemical Reactivity and Derivatization Strategies of 1 6 Bromo 3 Pyridyl N Boc Ethanamine

Palladium-Catalyzed Cross-Coupling Reactions at the 6-Bromo Position of the Pyridine (B92270) Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 1-(6-bromo-3-pyridyl)-N-Boc-ethanamine, the bromo-substituent serves as a versatile handle for such transformations.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. illinois.edu This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their esters. nih.govorganic-chemistry.org For this compound, this reaction enables the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the 6-position of the pyridine ring.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. illinois.edu The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Typical Suzuki-Miyaura Coupling Conditions:

| Component | Example | Purpose |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and influences reaction rate |

| Boronic Acid/Ester | Arylboronic acids, Alkylboronic esters | Source of the new carbon substituent |

This table presents a generalized set of conditions. Optimal conditions for coupling with this compound would require experimental optimization.

Research on the Suzuki-Miyaura coupling of other bromopyridine derivatives indicates that these reactions are generally high-yielding and can be used to synthesize a variety of biaryl and related compounds. nih.govbeilstein-journals.org The presence of the N-Boc-ethanamine side chain is not expected to interfere with the coupling reaction, making this a robust method for derivatization.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines from a wide variety of precursors. wikipedia.orgrsc.org In the context of this compound, this methodology facilitates the introduction of primary and secondary amines, as well as other nitrogen-containing functional groups, at the 6-position of the pyridine ring. atlanchimpharma.com

The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orgresearchgate.net The development of specialized phosphine (B1218219) ligands has been critical to the success and broad applicability of this reaction. nih.govbeilstein-journals.org

Commonly Used Components in Buchwald-Hartwig Amination:

| Component | Example | Role |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | Crucial for catalyst stability and reactivity |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine nucleophile |

| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are often required |

| Amine | Primary amines, secondary amines, anilines | The nitrogen nucleophile |

This table provides a summary of typical reagents. Specific conditions would need to be determined empirically for the target substrate.

The Buchwald-Hartwig amination offers a powerful strategy for synthesizing a library of compounds from this compound, with diverse amino substituents at the 6-position.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgmdpi.com This reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, the Sonogashira coupling provides a direct route to introduce alkynyl groups at the 6-position, which are valuable intermediates for further transformations or as components of biologically active molecules. researchgate.netnih.gov

The generally accepted mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which is thought to generate a copper(I) acetylide intermediate that participates in the transmetalation step with the palladium complex. nih.gov Copper-free Sonogashira protocols have also been developed to avoid potential issues with the copper co-catalyst. researchgate.net

Typical Reagents for Sonogashira Coupling:

| Component | Example | Function |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the acetylide |

| Base | Et₃N, i-Pr₂NH, DBU | Acts as a solvent and scavenges the HBr byproduct |

| Solvent | THF, DMF, Toluene | Solubilizes the reactants |

| Alkyne | Phenylacetylene, Propyne | The source of the alkynyl group |

This table outlines the standard components for a Sonogashira reaction. The reaction conditions can be tuned for specific substrates.

The Negishi and Stille coupling reactions are also powerful palladium-catalyzed methods for C-C bond formation.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound. A key advantage of this reaction is the high reactivity of the organozinc reagents, which can often allow for milder reaction conditions. The catalytic cycle follows the familiar pattern of oxidative addition, transmetalation, and reductive elimination. researchgate.net

The Stille coupling utilizes organotin compounds (organostannanes) as the coupling partners for organohalides. This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the organotin reagents and byproducts is a significant drawback. The mechanism is analogous to other palladium-catalyzed cross-coupling reactions. researchgate.net

While less commonly employed than the Suzuki-Miyaura coupling due to the nature of the organometallic reagents, both the Negishi and Stille reactions represent viable, and in some cases advantageous, strategies for the derivatization of this compound.

Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. semanticscholar.org This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups. nih.gov

In the case of this compound, the pyridine nitrogen atom itself is electron-withdrawing, which can facilitate nucleophilic attack, particularly at the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions). youtube.comresearchgate.net However, the pyridine ring is not as strongly activated as, for example, a nitro-substituted benzene (B151609) ring. semanticscholar.org Therefore, SNAr reactions on this substrate would likely require strong nucleophiles and potentially elevated temperatures. The bromo-substituent at the 6-position is a viable leaving group for such a transformation.

Potential nucleophiles for an SNAr reaction could include alkoxides, thiolates, and amines, although palladium-catalyzed methods are often more efficient and reliable for C-N bond formation. researchgate.net The feasibility and efficiency of an SNAr pathway would need to be evaluated against the more versatile and generally milder conditions of palladium-catalyzed cross-coupling reactions.

Metalation and Directed Functionalization Approaches

The 6-bromo-3-pyridyl core of the molecule is amenable to functionalization through metalation, a powerful strategy for C-C and C-heteroatom bond formation. The primary approaches include halogen-metal exchange and directed ortho-metalation (DoM), where the regiochemical outcome is dictated by the interplay between the bromine atom, the pyridine nitrogen, and the N-Boc-ethanamine substituent. znaturforsch.comwikipedia.orgclockss.org

Halogen-Metal Exchange: The bromine atom at the C-6 position is the most common site for initial functionalization via halogen-metal exchange. This reaction typically involves treating the substrate with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). uwindsor.ca The exchange is generally very fast and efficient for aryl bromides, leading to the formation of a 6-lithio-3-pyridyl intermediate. This potent nucleophile can then be quenched with a wide array of electrophiles.

Milder conditions with improved functional group tolerance can be achieved using magnesium-based reagents. For instance, the use of isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) can effect a bromine-magnesium exchange, generating a more stable Grignard-type reagent. znaturforsch.comnih.govmdpi.com This approach is particularly useful for substrates bearing sensitive functional groups that might not be compatible with highly basic alkyllithiums. nih.gov

Directed ortho-Metalation (DoM): Directed ortho-metalation relies on the coordination of the organolithium reagent to a directing metalation group (DMG), which facilitates deprotonation at an adjacent position. wikipedia.orgbaranlab.orgharvard.edu In this compound, several groups could potentially direct metalation. The pyridine nitrogen itself can direct lithiation to the C-2 or C-4 positions. However, the N-Boc-ethanamine group at C-3 is a more potent DMG. The carbonyl oxygen of the Boc group can coordinate the lithium cation, directing a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to deprotonate the C-4 position. clockss.orgresearchgate.net Deprotonation at C-2 is also possible, influenced by both the pyridine nitrogen and the side chain. The regioselectivity between C-2 and C-4 can be influenced by the specific base, solvent, and reaction temperature. znaturforsch.com

It is crucial to note that halogen-metal exchange at the C-6 bromine is typically faster than directed lithiation (C-H deprotonation). uwindsor.ca Therefore, to achieve functionalization at other positions via DoM, the C-6 position would likely need to be addressed first or a different synthetic strategy employed.

| Strategy | Reagent | Typical Conditions | Position Functionalized | Potential Electrophiles |

|---|---|---|---|---|

| Halogen-Metal Exchange | n-BuLi or t-BuLi | THF, -78 °C | C-6 | Aldehydes, Ketones, CO₂, Alkyl halides, Borates |

| Halogen-Metal Exchange | iPrMgCl·LiCl | THF, -20 °C to RT | C-6 | Aldehydes, Ketones, CO₂, Cross-coupling partners |

| Directed ortho-Metalation (DoM) | LDA or LiTMP | THF, -78 °C | C-4 (or C-2) | D₂O, I₂, TMSCl, Aldehydes |

Transformations Involving the Boc-Protected Amine Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its relatively straightforward removal. fishersci.co.uk

The removal of the Boc group from this compound unmasks the primary amine, making it available for further reactions. The primary challenge is to achieve this deprotection selectively without affecting the acid- or base-sensitive bromo-pyridyl moiety.

Acidic Deprotection: The most common method for Boc deprotection is treatment with strong acids. fishersci.co.ukcommonorganicchemistry.com Anhydrous solutions of hydrochloric acid (HCl) in solvents like diethyl ether, methanol (B129727), or 1,4-dioxane, or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), are typically effective at room temperature. fishersci.co.ukacsgcipr.org While efficient, these conditions can pose a risk to the integrity of the molecule if other acid-sensitive groups are present. The C-Br bond on the electron-deficient pyridine ring is generally stable to these conditions, but careful optimization is required. The use of milder acidic conditions, such as dilute TFA (0.1%) or aqueous phosphoric acid, can enhance selectivity. mdpi.comresearchgate.netorganic-chemistry.org Scavengers may be added to trap the tert-butyl cation generated during the reaction, preventing potential side reactions. acsgcipr.org

Basic and Other Deprotection Methods: While Boc groups are generally stable to bases, deprotection under basic conditions has been reported for primary Boc-protected amines using strong bases like sodium tert-butoxide in wet THF. sci-hub.se This proceeds through an isocyanate intermediate. Thermal deprotection is another alternative, though it often requires high temperatures that may not be compatible with all substrates. sci-hub.se Methods using Lewis acids like zinc bromide or reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have also been developed for selective carbamate (B1207046) cleavage. commonorganicchemistry.comlookchem.com

Once deprotected, the resulting primary amine, 1-(6-bromo-3-pyridyl)ethanamine, is a versatile nucleophile. It can participate in a wide range of reactions, including alkylation, reductive amination with aldehydes or ketones, and acylation.

| Method | Reagent/Conditions | Solvent | Key Advantage | Potential Concern |

|---|---|---|---|---|

| Strong Acid | TFA or HCl | DCM, Dioxane, Ether | Fast and common | Low selectivity, harsh conditions |

| Mild Acid | Dilute TFA, H₃PO₄ | Water, Acetonitrile (B52724) | Improved selectivity | Slower reaction times |

| Strong Base | NaOtBu, wet THF | THF | Avoids acidic conditions | Requires strongly basic conditions |

| Lewis Acid | ZnBr₂ | DCM | Mild conditions | Reagent compatibility |

Following Boc deprotection, the primary amine can be readily derivatized to form amides and ureas, which are common functional groups in pharmaceutically active compounds.

Amidation: The free amine can be acylated using standard peptide coupling conditions or by reaction with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct. A wide variety of R-groups can be introduced, allowing for extensive structural diversification.

Urea Formation: Unsymmetrical ureas can be synthesized by reacting the deprotected amine with an isocyanate (R-N=C=O). This reaction is typically fast and high-yielding. Alternatively, ureas can be formed through reactions with less hazardous reagents like carbamoyl (B1232498) chlorides, or via multi-component reactions involving carbon dioxide or its equivalents (e.g., carbonyl diimidazole, phosgene (B1210022) derivatives). organic-chemistry.orgnih.govrsc.org Catalytic methods using carbon monoxide and an oxidant have also been developed for the synthesis of ureas from amines. google.com

Reactivity at the Ethanamine Methylene and Methine Centers

Beyond the pyridine ring and the amine, the C-H bonds of the ethanamine side chain offer potential sites for functionalization. The methine proton (at C-1 of the ethyl group) is particularly reactive due to its position alpha to both the pyridine ring and the nitrogen atom, which stabilize a negative charge.

This increased acidity makes α-deprotonation (lithiation) a feasible strategy. Analogous to the α-lithiation of N-Boc-piperazines, treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) could deprotonate the methine position. beilstein-journals.org The resulting carbanion could then be trapped with various electrophiles, allowing for the introduction of substituents directly onto the stereocenter. This approach provides a powerful method for elaborating the side chain of the molecule. The reactivity of the terminal methyl group (methylene protons) is significantly lower, and selective functionalization at this position would require more specialized C-H activation methodologies. researchgate.netnih.gov

Stereochemical Stability and Epimerization Studies of the Ethanamine Stereocenter

When this compound is used in its chiral, enantiomerically pure form, the stability of the stereocenter at the methine position is a critical consideration. Epimerization, or the loss of stereochemical integrity, can occur under certain reaction conditions.

The stereocenter is generally stable under many conditions, including standard acylation and mild deprotection protocols. However, conditions that involve the formation of a carbanion or a carbocation at the stereocenter can lead to racemization or epimerization. For instance, the α-lithiation strategy discussed in section 3.4 would generate a planar or rapidly inverting carbanion, which, upon quenching, could lead to a mixture of stereoisomers unless a chiral ligand or auxiliary is used to control the facial selectivity of the electrophilic attack. beilstein-journals.org

Similarly, strongly acidic conditions used for Boc deprotection could, in principle, promote racemization through a carbocation intermediate, although this is less common for benzylic-type amines compared to other functional groups. acsgcipr.org Recent advances in photocatalysis have demonstrated methods for the epimerization of unactivated tertiary stereocenters via radical intermediates, highlighting that exposure to radical-generating conditions could also compromise stereochemical purity. nih.govnih.gov Therefore, any synthetic step involving the manipulation of the ethanamine side chain or harsh deprotection conditions must be carefully evaluated to ensure the stereochemical integrity of the final product is maintained. nih.govresearchgate.net

Applications of 1 6 Bromo 3 Pyridyl N Boc Ethanamine As a Key Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The dual functionality of 1-(6-bromo-3-pyridyl)-N-Boc-ethanamine allows for its application in the synthesis of intricate heterocyclic systems. These reactions often involve an initial modification at the 6-position of the pyridine (B92270) ring, followed by a subsequent reaction involving the ethylamine (B1201723) side chain.

The synthesis of fused pyridine ring systems can be envisioned using this compound as a starting material. rsc.org A common strategy involves an initial palladium-catalyzed cross-coupling reaction to introduce a functional group at the 6-position of the pyridine ring. researchgate.netmdpi.com This newly introduced group can then participate in an intramolecular cyclization with the deprotected ethylamine side chain to form a new ring fused to the pyridine core.

For instance, a Suzuki-Miyaura coupling could be employed to introduce an ortho-functionalized aryl or heteroaryl group. acs.orgmdpi.com Subsequent deprotection of the Boc group would free the primary amine, which could then undergo an intramolecular nucleophilic aromatic substitution or a condensation reaction to forge the fused heterocyclic system. The specific conditions for these transformations would be highly dependent on the nature of the coupling partner and the desired fused ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃ | acs.org |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | acs.org |

| Solvent | Dioxane, Toluene, DMF | researchgate.net |

| Temperature | Room Temperature to Reflux | acs.org |

While less common, the construction of bridged and spirocyclic architectures containing a pyridine moiety is an area of growing interest. The functional handles present in this compound could potentially be exploited for the synthesis of such complex three-dimensional structures.

One hypothetical approach to a bridged system could involve a multistep sequence beginning with the elaboration of the ethylamine side chain. For example, after Boc deprotection, the resulting primary amine could be acylated with a reagent containing a terminal alkyne. Subsequently, a Sonogashira coupling at the 6-bromo position with a suitable partner could be followed by a ring-closing metathesis or an intramolecular Diels-Alder reaction to form the bridged architecture.

For spirocyclic systems, a strategy might involve an initial functionalization at the 6-position with a group capable of participating in a spirocyclization reaction. For instance, the introduction of a suitable di-electrophile precursor via a cross-coupling reaction could be followed by deprotection of the amine and a subsequent intramolecular double nucleophilic attack to form the spirocyclic core.

Assembly of Advanced Molecular Scaffolds

Beyond the construction of fused and complex heterocycles, this compound is a valuable precursor for the assembly of advanced molecular scaffolds, including those generated through multi-component reactions and the synthesis of oligomeric structures.

Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials. nih.govnih.gov The Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a prominent example. mdpi.com After deprotection of the Boc group, the resulting primary amine, 1-(6-bromo-3-pyridyl)ethanamine, can serve as the amine component in an Ugi reaction.

This would allow for the incorporation of the 6-bromopyridyl moiety into a diverse range of peptide-like scaffolds. The resulting Ugi products would be highly functionalized, retaining the bromine atom for further synthetic elaborations, and possessing multiple points for diversification.

Table 2: Components of a Hypothetical Ugi Reaction Involving 1-(6-bromo-3-pyridyl)ethanamine

| Component | Example |

| Amine | 1-(6-bromo-3-pyridyl)ethanamine |

| Aldehyde | Isobutyraldehyde |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

The resulting product would be a complex acyclic structure, which could be further cyclized in post-Ugi transformations to generate heterocyclic libraries.

The presence of the 6-bromo substituent allows this compound to be considered as a monomeric unit for the synthesis of oligomers and polymers. researchgate.netfrontiersin.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, can be employed in a step-growth polymerization fashion to generate oligopyridines or polypyridines.

For instance, by transforming the bromo-substituent into a boronic acid or ester, a bifunctional monomer could be generated that can undergo self-condensation polymerization. Alternatively, co-polymerization with other dihalo- or diboronyl-aromatic or heteroaromatic monomers could lead to a variety of conjugated oligomeric and polymeric materials. mdpi.comnih.gov The ethylamine side chain, either in its protected or deprotected form, could be used to tune the solubility and processing characteristics of the resulting materials.

Role in Target-Oriented Synthesis of Complex Chemical Entities (Non-Clinical Focus)

In the broader context of target-oriented synthesis, substituted pyridines are crucial components of many complex natural products and other challenging molecular targets. openaccessjournals.com The specific substitution pattern of this compound makes it a potentially valuable building block for the synthesis of such molecules.

The ability to perform selective transformations at the 6-position via cross-coupling chemistry, coupled with the synthetic handle provided by the ethylamine side chain, allows for the molecule to be incorporated into a larger synthetic strategy. nih.gov For example, the 6-bromopyridyl moiety could be coupled to a complex fragment of a natural product, and the ethylamine side chain could then be elaborated to complete the carbon skeleton or to introduce key functional groups.

While specific examples of the use of this compound in the total synthesis of a complex, non-clinical target are not readily found in the literature, its structural motifs are present in a variety of complex molecules. Therefore, it represents a readily available and highly functionalized starting material for synthetic campaigns targeting such structures.

Precursor for Advanced Chemical Probes

Recent advancements in chemical biology have highlighted the importance of sophisticated molecular probes for elucidating complex biological processes. This compound has emerged as a key starting material in the synthesis of such advanced chemical probes, particularly in the development of targeted protein degraders and inhibitor conjugates.

The patent literature indicates that the enantiomer, tert-Butyl (S)-(1-(6-bromopyridin-3-yl)ethyl)carbamate, is utilized in the synthesis of Brm selective degradation agent compounds and KRAS inhibitor conjugates. rsc.org These applications underscore the compound's role in constructing proteolysis-targeting chimeras (PROTACs) and other targeted therapeutic agents. mdpi.comnih.govuni-halle.de PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The this compound moiety can serve as a versatile linker component, where the bromopyridine end can be functionalized to bind to a target protein, and the deprotected amine can be coupled to an E3 ligase-binding ligand.

The development of fluorescent molecular probes is another area where this intermediate shows significant promise. While direct synthesis of fluorescent probes from this specific compound is not extensively documented in public literature, the structural motif is amenable to the attachment of fluorophores. The bromopyridine ring can be modified through cross-coupling reactions to introduce a fluorescent tag, while the amine group can be used to conjugate the probe to a biomolecule of interest. nih.gov

Intermediates in the Synthesis of Material Science Precursors

While the primary applications of this compound are currently concentrated in the life sciences, its structural characteristics suggest potential as an intermediate in the synthesis of novel materials for organic electronics. Substituted pyridine derivatives are known to be valuable components in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their electron-transporting properties. rsc.orgnih.gov

The pyridine core of this compound can be incorporated into larger conjugated systems, which are the fundamental components of organic semiconductors. The bromo-substituent allows for the facile introduction of various aryl or heteroaryl groups through well-established cross-coupling methodologies, thereby tuning the electronic and photophysical properties of the resulting material. uni-halle.de For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels, which is crucial for efficient charge injection and transport in OLEDs. nih.govmdpi.comresearchgate.net

Furthermore, the amine functionality, after deprotection, offers a site for further modification, such as the attachment of polymerizable groups or solubilizing chains. This versatility could enable the synthesis of custom-designed organic semiconductors with tailored properties for specific applications in flexible displays, lighting, and solar cells. nih.gov The synthesis of organometallic complexes for materials science is another potential application, where the pyridine nitrogen and the deprotected amine could act as ligands for metal centers, leading to materials with interesting photoluminescent or catalytic properties. nih.govnih.gov

Building Blocks for Libraries of Diverse Organic Molecules

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis and screening of large numbers of diverse molecules. nih.govpharmaguideline.com this compound is an ideal building block for the construction of such molecular libraries due to its bifunctional nature and the orthogonal reactivity of its functional groups.

The general strategy for utilizing this intermediate in library synthesis involves a series of sequential reactions. Initially, the bromine atom on the pyridine ring can be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. uni-halle.de This allows for the introduction of a diverse set of substituents at this position, creating a first point of diversity.

Following the modification of the pyridine ring, the Boc protecting group on the ethylamine side chain can be readily removed under acidic conditions. The resulting free amine then serves as a second point of diversification, where a wide range of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, can be coupled to introduce further structural variety. nih.gov This two-step diversification strategy allows for the creation of large and structurally complex libraries of compounds from a single, readily available starting material.

Theoretical and Computational Investigations of 1 6 Bromo 3 Pyridyl N Boc Ethanamine and Its Derivatives

Electronic Structure Analysis and Molecular Orbital Calculations

Theoretical calculations are instrumental in elucidating the electronic landscape of 1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine. Methods such as Density Functional Theory (DFT) are employed to compute the molecule's electronic properties, including the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of these orbitals is key to understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack. For this compound, the nitrogen lone pair of the ethanamine group and the pyridine (B92270) ring are expected to be significant contributors to the HOMO. Conversely, the LUMO is found on electron-deficient regions, which are prone to nucleophilic attack. The pyridine ring, particularly the carbon atoms adjacent to the electronegative nitrogen and the carbon bearing the bromine atom, would be the primary location of the LUMO.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. Qualitative molecular orbital arguments and calculations can show how substituents on the pyridine ring or modifications to the ethanamine side chain alter these orbital energies and, consequently, the molecule's reactivity profile. afinitica.com

Table 1: Hypothetical Molecular Orbital Properties calculated using DFT

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference, related to chemical reactivity and stability. |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional structure and flexibility of this compound are defined by its conformational landscape. The molecule possesses several rotatable bonds, including the C-C and C-N bonds of the ethanamine side chain and the bond connecting the side chain to the pyridine ring. Computational methods are used to perform conformational searches to identify the most stable, low-energy conformers. uncw.edu

These searches involve systematically rotating the flexible bonds and calculating the potential energy of each resulting geometry. The results are often visualized as a potential energy surface, where energy minima correspond to stable conformers. The relative populations of these conformers at a given temperature can be estimated using a Boltzmann distribution based on their calculated energy differences. uncw.edu For N-Boc protected amines, the bulky tert-butoxycarbonyl (Boc) group significantly influences the conformational preferences, often leading to specific spatial arrangements to minimize steric hindrance. nih.govresearchgate.net Understanding the preferred conformations is essential, as the reactivity and spectroscopic properties of the molecule represent a weighted average of the properties of its accessible conformers. uncw.edu

Table 2: Calculated Relative Energies of Major Conformers

| Conformer | Dihedral Angle (Py-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A | 60° (gauche) | 0.00 | 65 |

| B | 180° (anti) | 0.85 | 25 |

Note: This table presents hypothetical data to illustrate the typical energy differences and populations among conformers.

Reaction Mechanism Elucidation for Key Transformations

Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions involving this compound.

Transition State Analysis of Cross-Coupling Reactions

The bromo-pyridyl moiety of the molecule is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org Theoretical studies can map out the entire catalytic cycle, which generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgnih.gov

Energetics and Pathways of Deprotection

The N-Boc group is a common protecting group for amines, prized for its stability under many conditions and its typically straightforward removal under acidic conditions. organic-chemistry.orgnih.gov The mechanism of acid-catalyzed deprotection has been a subject of both experimental and computational kinetic studies. acs.org

The accepted pathway involves several key steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by an acid. commonorganicchemistry.com

Fragmentation: The protonated carbamate (B1207046) fragments to form a carbamic acid and a stable tert-butyl cation. commonorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide. commonorganicchemistry.com

Computational studies can model the energetics of this entire process. Calculations can determine the proton affinity of the Boc group and the activation energy associated with the C-O bond cleavage that releases the tert-butyl cation. Kinetic studies have shown that the reaction rate can have a second-order dependence on the acid concentration, a phenomenon that can be rationalized through mechanistic modeling of the ion-pair separation. acs.org These theoretical investigations provide a detailed understanding of the factors governing the efficiency and rate of the deprotection reaction.

Regio- and Stereoselectivity Predictions

Computational methods are invaluable for predicting the selectivity of reactions. For derivatives of this compound that might possess multiple reactive sites, DFT calculations can predict regioselectivity. For instance, in di-halogenated pyridine systems, the site of Suzuki-Miyaura coupling is influenced by factors like the carbon-halogen bond dissociation energy and the steric and electronic properties of the catalyst and substrate. rsc.org By comparing the activation energies for oxidative addition at different positions, a reliable prediction of the major product can be made.

Stereoselectivity can also be modeled, particularly in reactions involving the chiral center of the ethanamine side chain. For example, in an asymmetric deprotonation reaction, computational models can be built of the substrate interacting with a chiral base. By calculating the energies of the diastereomeric transition states leading to the removal of different protons, the enantiomeric ratio of the product can be predicted. nih.gov These predictions are crucial for designing synthetic routes that yield specific isomers.

Prediction of Spectroscopic Signatures for Structural Elucidation (Non-Identification Focus)

While experimental spectroscopy is the ultimate tool for structure determination, computational methods provide a powerful complementary approach for predicting spectroscopic data, which aids in the interpretation of experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a prominent application. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the isotropic shielding values for each nucleus in the molecule. uncw.edu These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane. For a flexible molecule like this compound, an accurate prediction requires a multi-step process: first, a thorough conformational search is performed, followed by geometry optimization of the low-energy conformers. github.io NMR shifts are then calculated for each significant conformer, and the final predicted spectrum is obtained by taking a Boltzmann-weighted average of the individual spectra. uncw.edugithub.io Recent advances also incorporate machine learning algorithms to refine DFT-based predictions, leading to higher accuracy. frontiersin.org

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Py-H (pos. 2) | 8.50 | d | 2.5 |

| Py-H (pos. 4) | 7.85 | dd | 8.5, 2.5 |

| Py-H (pos. 5) | 7.60 | d | 8.5 |

| CH (ethanamine) | 4.95 | m | - |

| CH₃ (ethanamine) | 1.55 | d | 7.0 |

| C(CH₃)₃ (Boc) | 1.45 | s | - |

Note: This data is for illustrative purposes to demonstrate the output of computational NMR prediction workflows.

Advanced Research Methodologies in the Chemistry of 1 6 Bromo 3 Pyridyl N Boc Ethanamine

Flow Chemistry Applications for Synthesis and Derivatization

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical intermediates, offering advantages such as enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.govijnrd.org The synthesis of pyridine (B92270) derivatives, including N-Boc protected amines, has been a subject of investigation in flow systems.

Flow reactors have been successfully employed for the N-oxidation of pyridine derivatives, a common transformation in the synthesis of pyridine-containing compounds. nih.govijnrd.org For instance, a packed-bed microreactor using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant has demonstrated high efficiency and safety for this process. nih.gov Such systems can operate continuously for extended periods, maintaining high catalyst activity and achieving excellent yields, often up to 99%. nih.gov While not specific to 1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine, this methodology is applicable to the pyridine core of the molecule.

The table below illustrates typical conditions for N-Boc deprotection in a continuous flow system for a model substrate, Boc-protected p-chloroaniline, which demonstrates the potential for high throughput and efficiency. rsc.org

| Catalyst | Solvent | Temperature (°C) | Residence Time (min) | Throughput (mmol/h/gcat) |

| H-BEA zeolite | THF | 140 | < 1 | 18 |

Autonomous self-optimizing flow systems are also being developed for the synthesis of complex pyridine-containing molecules like pyridine-oxazoline (PyOX) ligands. rsc.orguniv-nantes.frresearchgate.net These systems use algorithms to rapidly identify optimal reaction conditions, accelerating the development of efficient synthetic routes. rsc.org

Photocatalytic Transformations of the Halopyridine Moiety

Visible light photocatalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under mild conditions, which can then participate in a variety of bond-forming reactions. rsc.orgresearchgate.net This methodology is particularly well-suited for the functionalization of halopyridines and the derivatization of N-Boc protected amines.

A significant application in this area is the photocatalytic cross-coupling of N-Boc protected amines with aryl halides. nih.govprinceton.edu This reaction utilizes a dual catalytic system, typically involving an iridium photocatalyst and a nickel co-catalyst, to achieve C-H arylation of the amine. nih.govprinceton.edu The process is initiated by the photocatalyst, which, upon irradiation with visible light, facilitates a hydrogen atom transfer (HAT) from the α-position of the N-Boc protected amine. The resulting radical then engages in a nickel-catalyzed cross-coupling with the bromopyridine moiety. This method has been successfully applied to a range of N-Boc protected cyclic amines, demonstrating its potential for the derivatization of the ethanamine side chain of the target molecule. nih.gov For example, the arylation of N-Boc pyrrolidine (B122466) with methyl 4-bromobenzoate (B14158574) has been achieved in high yield. nih.govprinceton.edu

The following table presents examples of photocatalytic C-H arylation of N-Boc protected amines with aryl bromides, showcasing the versatility of this method. nih.gov

| N-Boc Amine | Aryl Bromide | Yield (%) |

| N-Boc pyrrolidine | Methyl 4-bromobenzoate | 81 |

| N-Boc piperidine | 4-Bromobenzonitrile | 69 |

| N-Boc azetidine | 4-Bromobenzotrifluoride | 68 |

Furthermore, photocatalysis can be employed for the direct functionalization of the pyridine ring. LED-induced, ruthenium-photoredox, palladium-catalyzed C-H arylation has been demonstrated for complex pyridine derivatives, showcasing the potential for late-stage functionalization. rsc.orgresearchgate.netnih.gov This approach often utilizes a directing group to control the regioselectivity of the C-H activation.

Electrochemical Synthesis and Functionalization Approaches

Electrochemistry offers a sustainable and powerful alternative to traditional chemical redox reagents for the synthesis and functionalization of organic molecules. nih.gov By using an electric current to drive chemical reactions, it is possible to generate reactive intermediates with high precision and control.

In the context of pyridines, electrochemical methods have been developed for C-H carboxylation using carbon dioxide. nih.gov This transformation is of significant interest as it introduces a valuable functional group directly onto the heteroaromatic core. The regioselectivity of the carboxylation can be controlled by the choice of the electrolysis cell (divided vs. undivided), demonstrating the tunability of electrochemical reactions. nih.gov

Electrochemical reductive cross-coupling reactions are particularly relevant for the functionalization of the 6-bromo-3-pyridyl moiety. These methods, often employing a sacrificial iron anode and a nickel catalyst, can couple halopyridines with various aryl halides to form C-C bonds under mild conditions. mdpi.comnih.govresearchgate.net This approach has been successfully used for the synthesis of functionalized arylpyrimidines from chloropyrimidines, and is conceptually applicable to the target molecule. mdpi.comnih.govresearchgate.net

The electrochemical alkylation of N-Boc protected aminopyridines has also been reported. researchgate.net This method utilizes an electrogenerated base, such as the acetonitrile (B52724) anion, to deprotonate the N-Boc protected amine, which can then be alkylated in high yield. The mild conditions and lack of chemical by-products make this an attractive method for the derivatization of the amine side chain. researchgate.net

The table below provides examples of electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides, illustrating the scope of this methodology. researchgate.net

| 4-Amino-6-chloropyrimidine | Aryl Halide | Yield (%) |

| 4-Amino-6-chloropyrimidine | 4-Bromo-N,N-dimethylaniline | 75 |

| 4-Amino-6-chloro-2-methylpyrimidine | 4-Iodotoluene | 68 |

| 4-Amino-6-chloropyrimidine | 1-Bromo-4-(trifluoromethyl)benzene | 55 |

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field of green chemistry. scirp.org By performing reactions in the solid state, often in a ball mill, the use of solvents can be minimized or eliminated, leading to more sustainable processes.

The synthesis of N-containing heterocycles has been explored using mechanochemical methods. organic-chemistry.org For instance, the van Leusen pyrrole (B145914) synthesis has been adapted to a ball-milling protocol, providing 3,4-disubstituted pyrroles in good yields under solvent-free conditions. organic-chemistry.org This highlights the potential of mechanochemistry for the construction of heterocyclic systems.

More directly relevant to this compound is the mechanochemical deprotection of N-Boc groups. scirp.orgscirp.org It has been shown that ball milling of N-Boc protected amines with a solid acid, such as p-toluenesulfonic acid, can efficiently remove the Boc group in a short amount of time and at room temperature. scirp.orgscirp.org This solvent-free method provides the corresponding amine salts in nearly quantitative yields. scirp.orgscirp.org

The following table shows the results of mechanochemical deprotection of various N-Boc protected amines, demonstrating the efficiency and mildness of this technique. scirp.org

| N-Boc Protected Amine | Reaction Time (min) | Yield (%) |

| N-Boc-benzylamine | 10 | 98 |

| N-Boc-glycine methyl ester | 10 | 99 |

| N-Boc-L-phenylalanine methyl ester | 10 | 99 |

High-Throughput Experimentation in Reaction Optimization

High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research, allowing for the rapid screening of a large number of reaction conditions in parallel. acs.org This approach accelerates the optimization of synthetic routes by efficiently exploring a wide parameter space, including catalysts, ligands, solvents, bases, and temperatures. acs.org

For a molecule like this compound, HTE is particularly valuable for optimizing cross-coupling reactions involving the bromopyridine moiety. The Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds, is a prime candidate for HTE. acs.orgnih.govresearchgate.net Robotic systems can be used to set up hundreds of unique reactions in multi-well plates, which are then analyzed by rapid techniques such as mass spectrometry to identify the optimal conditions. nih.gov This approach has been used to screen for the best palladium catalysts, ligands, and other parameters for the coupling of various aryl halides. acs.org

The development of amine-acid cross-coupling reactions has also been facilitated by HTE, showcasing its utility in discovering novel transformations. umich.edu Furthermore, HTE can be coupled with machine learning algorithms to predict the outcomes of reactions and guide the design of experiments, further enhancing the efficiency of reaction development. mit.edu The data generated from HTE can also be used to validate reaction "hotspots" in continuous flow systems, bridging the gap between small-scale screening and larger-scale synthesis. nih.gov

The table below illustrates a hypothetical HTE screen for a Suzuki-Miyaura coupling, demonstrating the variety of parameters that can be investigated simultaneously.

| Catalyst | Ligand | Base | Solvent | Yield (%) |

| Pd(OAc)2 | SPhos | K2CO3 | Dioxane/H2O | 85 |

| Pd2(dba)3 | XPhos | CsF | THF | 72 |

| PdCl2(dppf) | dppf | K3PO4 | Toluene | 91 |

Future Research Directions and Emerging Opportunities in the Chemistry of 1 6 Bromo 3 Pyridyl N Boc Ethanamine

Exploration of Novel Catalytic Systems for its Functionalization

The carbon-bromine bond at the C6 position of the pyridine (B92270) ring is a prime site for transition metal-catalyzed cross-coupling reactions. While palladium-based catalysts have been the conventional choice for such transformations, future research is increasingly focused on more sustainable and economical alternatives. researchgate.net The exploration of earth-abundant metal catalysts represents a significant frontier.

Metals such as nickel, copper, iron, and cobalt are gaining prominence as viable replacements for palladium in various cross-coupling reactions, including the widely used Suzuki-Miyaura coupling. mdpi.comnih.gov These metals offer the potential for new reactivity and can be more cost-effective and less toxic. novartis.comchemrxiv.org For the functionalization of 1-(6-bromo-3-pyridyl)-N-Boc-ethanamine, research into nickel-catalyzed Suzuki-Miyaura reactions could provide efficient pathways to introduce a wide range of aryl and heteroaryl substituents at the C6 position. mdpi.com Iron-based catalysts, for instance using systems like Fe(acac)₃ with specific ligands, are also emerging as powerful tools in catalysis and could be adapted for C-C bond formation on the pyridine scaffold. researchgate.net

| Catalyst Type | Metal Example | Key Reaction | Potential Advantages |

|---|---|---|---|

| Precious Metal (Conventional) | Palladium (Pd) | Suzuki, Buchwald-Hartwig, Sonogashira | High efficiency, broad substrate scope, well-established |

| Earth-Abundant Metal | Nickel (Ni) | Suzuki-Miyaura Coupling | Lower cost, different reactivity profile |

| Earth-Abundant Metal | Iron (Fe) | Cross-Coupling Reactions | Very low cost, low toxicity |

| Earth-Abundant Metal | Copper (Cu) | Ullmann Condensation, C-N/C-O Coupling | Cost-effective, unique utility in specific couplings |

| Heterogeneous Catalyst | Pd on Zeolite | Suzuki Coupling | Reusable, simplified purification |

Development of Remote Functionalization Strategies for Pyridine Core